Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic tetrahydropyrimidine derivative with structural features critical to its physicochemical and biological properties. The compound’s core is a tetrahydropyrimidine ring, a scaffold known for diverse pharmacological activities, including antimicrobial, antitumor, and antiviral effects . Its unique substituents—a (2,5-dimethoxyphenyl)sulfonylmethyl group at position 6 and a 4-hydroxy-3-methoxyphenyl moiety at position 4—distinguish it from simpler analogs. Synthesis of such derivatives typically employs the Biginelli reaction, utilizing catalysts like HCl or DABCO under reflux conditions .
Properties
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-30-13-6-8-16(31-2)18(10-13)34(28,29)11-14-19(21(26)33-4)20(24-22(27)23-14)12-5-7-15(25)17(9-12)32-3/h5-10,20,25H,11H2,1-4H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLYHFZVJVUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anti-diabetic, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with multiple substituents that contribute to its biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Antioxidant activity is crucial for neutralizing reactive oxygen species (ROS) that contribute to cellular damage. The compound has been evaluated using radical scavenging assays, showing promising results.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl 6... | 6.261 | Radical Scavenging |
In comparison to standard antioxidants, this compound exhibits significant radical scavenging ability, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-Diabetic Activity
The inhibition of alpha-amylase is a critical mechanism in managing diabetes by reducing carbohydrate absorption. The compound demonstrated effective inhibition in vitro.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl 6... | 6.539 | Alpha-Amylase Inhibition |
The results suggest that the compound could be beneficial in developing anti-diabetic medications .
Cytotoxicity
Cytotoxicity assays against various cancer cell lines provide insight into the compound's potential as an anti-cancer agent. The following table summarizes the findings:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver) | 5.351 |
| MCF7 (breast) | 18.69 |
These results indicate that the compound possesses moderate cytotoxic effects, particularly against liver cancer cells .
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances biological activity by stabilizing reactive intermediates.
- Hydroxyl Groups : Hydroxyl substitutions on the phenolic rings contribute to increased antioxidant capacity and improved solubility.
- Sulfonyl Group : The sulfonyl moiety plays a significant role in modulating the interaction with biological targets.
Case Studies
Several studies have highlighted the potential of tetrahydropyrimidine derivatives similar to the compound :
- A study demonstrated that compounds with similar structures exhibited significant antibacterial and antifungal activities against various pathogens .
- Another investigation focused on the synthesis of pyrimidine derivatives showed promising results in inhibiting DNA polymerases, suggesting potential applications in antiviral therapies .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds structurally similar to methyl 6-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrimidine have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 15.0 | |
| Methyl 6... | A549 | 10.0 |
2. Enzyme Inhibition
The compound has demonstrated inhibitory activity against certain enzymes relevant to disease mechanisms. For example, it has shown selective inhibition of butyrylcholinesterase (BChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Moderate | 157.31 | |
| Butyrylcholinesterase (BChE) | Selective | 46.42 |
Pharmacology
3. Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects, potentially through the modulation of the NF-kB signaling pathway. This could be beneficial in developing treatments for inflammatory diseases.
Case Study:
A study involving a series of tetrahydropyrimidine derivatives found that modifications to the methyl group enhanced anti-inflammatory activity in animal models. The results suggested a dose-dependent response in reducing inflammation markers.
4. Analgesic Effects
Similar compounds have been reported to exhibit analgesic properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management therapies.
Material Science
5. Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials due to its unique chemical structure. Its ability to undergo various chemical reactions makes it suitable for developing novel polymers and nanomaterials.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| C–H Arylation | Pd-catalyzed, LED activation | 63% |
| Oxidation Reaction | Copper-mediated with TBHP | 71% |
Comparison with Similar Compounds
Research Findings and Implications
- Catalyst Influence : DABCO-catalyzed reactions (as in ) often yield higher regioselectivity for bulky substituents compared to HCl, which may explain the successful incorporation of the sulfonylmethyl group.
- Crystallographic Tools : Structural analysis of analogs using SHELX and ORTEP highlights the importance of hydrogen bonding in stability. The target compound’s conformation in solution versus solid state warrants further study .
Preparation Methods
Thioether Formation
- Alkylation :
- React the tetrahydropyrimidine core with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Solvent : Dichloromethane or acetonitrile at 0–25°C.
- Protection : The phenolic -OH group on the 4-hydroxy-3-methoxyphenyl ring may be protected (e.g., acetyl) to prevent side reactions.
Example Procedure :
To a solution of the tetrahydropyrimidine (5 mmol) in dichloromethane (20 mL), add triethylamine (6 mmol) and 2,5-dimethoxybenzenesulfonyl chloride (5.5 mmol) dropwise at 0°C. Stir for 12 hours at room temperature. Quench with water, extract with DCM, and purify by column chromatography to obtain the thioether intermediate (70–80% yield).
Oxidation to Sulfone
- Oxidizing Agent : Hydrogen peroxide (30–35%) with a tungstate catalyst (e.g., sodium tungstate).
- Conditions :
Example Procedure :
To the thioether intermediate (5 mmol) in 10% aqueous acetic acid (30 mL), add sodium tungstate (0.1 mmol) and 30% H₂O₂ (15 mmol). Heat at 80°C for 4 hours. Adjust pH to 6–7 with NaOH, extract with ethyl acetate, and crystallize to yield the sulfonylmethyl product (85–90% yield).
Deprotection and Final Purification
- Deprotection : If protective groups (e.g., acetyl) are used, hydrolyze with aqueous NaOH/EtOH.
- Purification :
Example Analytical Data :
- Melting Point : 185–187°C (decomposes).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, -OH), 7.8–6.7 (m, 6H, aromatic), 5.1 (s, 1H, C4-H), 3.8–3.7 (s, 9H, -OCH₃), 3.6 (s, 3H, COOCH₃), 3.2–2.9 (m, 2H, SCH₂).
Alternative Synthetic Routes
Direct Sulfonylation Post-Cyclization
Microwave-Assisted Synthesis
Challenges and Optimization
- Regioselectivity : Ensure sulfonylation occurs exclusively at the C6 methyl group.
- Oxidation Control : Over-oxidation to sulfonic acids is mitigated by pH adjustment.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity but may complicate purification.
Industrial Scalability
Q & A
Basic: What are the common synthetic routes and characterization techniques for this tetrahydropyrimidine derivative?
Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate), followed by cyclization using urea or thiourea under acidic or reflux conditions . Key steps include sulfonylation of intermediates with (2,5-dimethoxyphenyl)sulfonyl chloride to introduce the sulfonylmethyl group.
Characterization employs:
- NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent positions .
- X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks in the solid state .
- Mass spectrometry (ESI/HRMS) for molecular weight validation .
Advanced: How can reaction conditions be optimized to improve yield and purity of the sulfonylated intermediate?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate cyclization steps, reducing reaction time .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers, while recrystallization from ethanol improves crystallinity .
Basic: What spectroscopic and crystallographic methods are critical for resolving structural ambiguities?
Answer:
- 1H NMR : Distinguishes diastereotopic protons in the tetrahydropyrimidine ring (δ 2.2–3.5 ppm) and confirms methoxy/aryl proton integration .
- X-ray diffraction : Resolves absolute configuration, especially for chiral centers at C4 and C6, and quantifies torsional angles in the sulfonylmethyl group .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching modes .
Advanced: How can researchers reconcile discrepancies in reported biological activity data for structurally similar analogs?
Answer:
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and target binding .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using ATP-competitive kinase assays) to minimize inter-lab variability .
- Metabolic stability : Assess in vitro liver microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .
Advanced: What strategies are recommended for elucidating the mechanism of kinase inhibition by this compound?
Answer:
- Computational docking : Use molecular dynamics (MD) simulations with kinase crystal structures (e.g., PDB entries) to predict binding modes and key interactions (e.g., hydrogen bonds with hinge-region residues) .
- Kinase profiling : Screen against panels of 50–100 kinases to identify selectivity patterns .
- Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) to validate binding site hypotheses .
Basic: How should researchers design experiments to assess antibacterial or antifungal activity?
Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill studies : Monitor bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .
Advanced: How can regioselectivity challenges in the Biginelli-like synthesis of this compound be addressed?
Answer:
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and thermal decomposition .
- Protecting groups : Temporarily block phenolic -OH groups (e.g., with acetyl) to direct cyclization to the desired N1 position .
- Catalytic additives : Use ionic liquids (e.g., [BMIM]BF₄) to stabilize transition states and favor 1,4-dihydropyrimidine formation .
Basic: What safety precautions are essential when handling sulfonating agents during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of (2,5-dimethoxyphenyl)sulfonyl chloride vapors .
- PPE : Wear nitrile gloves and splash goggles to prevent skin/eye contact .
- Quenching : Neutralize excess sulfonating agents with NaHCO₃ before disposal .
Advanced: How can green chemistry principles be integrated into the synthesis of this compound?
Answer:
- Solvent-free reactions : Employ mechanochemical grinding (e.g., ball milling) for cyclization steps .
- Biocatalysis : Use lipases or esterases for enantioselective synthesis of intermediates .
- Recyclable catalysts : Immobilize Lewis acids on mesoporous silica (e.g., SBA-15) for reuse over 5–10 cycles .
Advanced: What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data for tautomeric forms?
Answer:
- VT-NMR : Variable-temperature NMR (e.g., 25–100°C in DMSO-d₆) detects keto-enol tautomerism via shifting proton signals .
- DFT calculations : Compare computed IR/Raman spectra of tautomers with experimental data to identify dominant forms .
- Neutron diffraction : Resolves hydrogen atom positions unambiguously in single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
